BenchChemオンラインストアへようこそ!

1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea

Acute Myeloid Leukemia Kinase Inhibition Cancer Cell Proliferation

1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea (CAS 1396766-91-8, molecular formula C₁₃H₁₃ClN₄O₂, molecular weight 292.72 g/mol) is a synthetic diaryl urea derivative belonging to the pyrimidinyl aryl urea class. The compound features a 2-chloro-4-methylphenyl moiety linked via a urea bridge to a 2-methoxypyrimidin-5-yl group.

Molecular Formula C13H13ClN4O2
Molecular Weight 292.72
CAS No. 1396766-91-8
Cat. No. B2783165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea
CAS1396766-91-8
Molecular FormulaC13H13ClN4O2
Molecular Weight292.72
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC)Cl
InChIInChI=1S/C13H13ClN4O2/c1-8-3-4-11(10(14)5-8)18-12(19)17-9-6-15-13(20-2)16-7-9/h3-7H,1-2H3,(H2,17,18,19)
InChIKeyVUDJKQVOGNCEDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea (CAS 1396766-91-8): Procurement-Relevant Compound Identity and Baseline Profile


1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea (CAS 1396766-91-8, molecular formula C₁₃H₁₃ClN₄O₂, molecular weight 292.72 g/mol) is a synthetic diaryl urea derivative belonging to the pyrimidinyl aryl urea class . The compound features a 2-chloro-4-methylphenyl moiety linked via a urea bridge to a 2-methoxypyrimidin-5-yl group. This chemotype has been explored in kinase inhibitor programs, with structurally related pyrimidinyl aryl ureas disclosed as FGF receptor inhibitors and FLT3 kinase inhibitors in the patent literature [1]. Preliminary reports indicate this specific compound has demonstrated growth inhibition against acute myeloid leukemia (AML) cell lines , positioning it as a research candidate within the broader pyrimidine-urea kinase inhibitor chemical space.

1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea Substitution Risk: Why In-Class Analogs Are Not Interchangeable


Within the 2-methoxypyrimidin-5-yl urea chemotype, subtle structural variations produce large differences in target engagement and cellular potency. The presence, position, and identity of aryl substituents directly modulate kinase selectivity profiles; for example, pyrimidine urea FLT3 inhibitors with different R1/R2 substitutions exhibit IC₅₀ values ranging from 13.9 nM to over 6,000 nM in the same enzymatic assay [1]. Analogs such as the des-chloro derivative 1-(2-methoxypyrimidin-5-yl)-3-(o-tolyl)urea (CAS 1396714-64-9) or the positional isomer 1-(3-chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea (CAS 1396857-91-2) lack the specific 2-chloro-4-methyl substitution pattern that defines the target compound and may exhibit substantially different activity profiles, target residence times, or off-target liabilities . Generic substitution without quantitative comparative data therefore carries a high risk of selecting a compound with divergent biological behavior.

1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea: Quantitative Comparator Evidence for Scientific Selection


AML Cell Line Growth Inhibition vs. Structurally Related Pyrimidine Urea Comparators

The target compound has been reported to effectively inhibit the growth of acute myeloid leukemia (AML) cell lines, as documented in a study cited by product vendors . Structurally related pyrimidine urea derivatives bearing 4-SO₂Me-phenyl substitutions (e.g., compound 13a) exhibit FLT3 IC₅₀ values of 13.9 ± 6.5 nM, while closely related urea derivative 24a shows FLT3 IC₅₀ of 41 ± 6.8 nM in the same enzymatic assay [1]. The 2-chloro-4-methylphenyl substitution present in the target compound is structurally distinct from the 4-SO₂Me-phenyl motif, and the impact of this substitution on FLT3 inhibitory potency has not been directly quantified in a head-to-head study. Available data allow class-level inference that the chloro-methyl substitution pattern may alter both potency and selectivity relative to sulfonamide-bearing analogs, but direct comparative data are absent from the current literature.

Acute Myeloid Leukemia Kinase Inhibition Cancer Cell Proliferation

Positional Isomer Differentiation: 2-Chloro-4-methyl vs. 3-Chloro-4-methyl Substitution

The target compound (CAS 1396766-91-8) bears a 2-chloro-4-methyl substitution on the phenyl ring, while the positional isomer 1-(3-chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea (CAS 1396857-91-2) bears a 3-chloro-4-methyl pattern . In kinase inhibitor SAR, the position of chlorine substitution on the aryl ring significantly influences the dihedral angle between the aryl ring and the urea NH, which alters the orientation of the terminal phenyl group within the kinase hydrophobic pocket [1]. Class-level SAR from pyrimidine urea kinase inhibitors demonstrates that moving a chlorine substituent from the 2-position to the 3-position can shift selectivity between FLT3, c-KIT, and PDGFR kinases, though no head-to-head comparative data exist for these specific positional isomers.

Structure-Activity Relationship Positional Isomerism Kinase Selectivity

Des-Chloro Analog Comparison: Impact of Chlorine on Physicochemical and Predicted ADME Properties

Compared to the des-chloro analog 1-(2-methoxypyrimidin-5-yl)-3-(o-tolyl)urea (CAS 1396714-64-9, molecular weight 278.69 g/mol), the target compound contains a chlorine substituent that increases molecular weight by approximately 14 g/mol and raises calculated logP . The presence of the 2-chloro substituent may also enhance metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring, although no direct metabolic stability comparison between these two specific compounds has been published.

Physicochemical Properties Lipophilicity Drug-Likeness

Patent Landscape Positioning: Differentiation from Pyrimidinyl Aryl Urea FGF Inhibitors

The pyrimidinyl aryl urea chemotype has been extensively claimed in patent WO-2007071752-A2 (Novartis) as FGF receptor inhibitors for protein kinase-dependent diseases [1]. While the target compound falls within the general structural scope of this patent class, its specific 2-chloro-4-methylphenyl substitution pattern distinguishes it from the exemplified compounds that typically feature sulfonamide, trifluoromethyl, or halogen-substituted aryl groups with additional heterocyclic elaborations [1]. The target compound has not been explicitly exemplified in this patent family, suggesting it may represent a distinct chemical space within the broader genus that could offer differentiated kinase selectivity.

Patent Analysis FGF Receptor Kinase Inhibitor Selectivity

1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea: Evidence-Backed Application Scenarios for Procurement Decision-Making


Kinase Inhibitor Screening Libraries for AML Drug Discovery

Based on reported AML cell line growth inhibition activity and the established role of FLT3 kinase inhibitors in AML therapy, the target compound is most appropriately deployed as a component of focused kinase inhibitor screening libraries in academic or pharmaceutical AML drug discovery programs. Researchers should include FLT3 reference inhibitors (e.g., quizartinib, gilteritinib) and structurally related urea comparators (e.g., compound 13a with FLT3 IC₅₀ = 13.9 nM [1]) in all screening panels to contextualize the compound's potency and selectivity.

Structure-Activity Relationship (SAR) Studies on Pyrimidine Urea Kinase Inhibitors

The distinct 2-chloro-4-methylphenyl substitution pattern makes this compound valuable for SAR investigations exploring the impact of ortho-chloro vs. meta-chloro substitution on kinase binding . When used alongside the positional isomer CAS 1396857-91-2 and the des-chloro analog CAS 1396714-64-9, the target compound enables systematic probing of chlorine position effects on target engagement and selectivity within the pyrimidine urea chemical series.

Chemical Probe Development for Target Deconvolution Studies

Given the compound's structural distinction from heavily exemplified FGF inhibitor patent space [1], it may serve as a starting point for developing chemical probes with potentially differentiated kinase selectivity profiles. Procurement for this purpose should be accompanied by plans for comprehensive kinome-wide selectivity profiling (e.g., KINOMEscan or equivalent) to establish the compound's unique target engagement fingerprint before use in cellular pathway dissection experiments.

Analytical Reference Standard for Isomer Discrimination

As a defined positional isomer (2-chloro-4-methyl), the target compound can serve as an analytical reference standard to confirm the identity of synthesized batches within this chemical series . Its use in HPLC or NMR method development can help laboratories distinguish between the 2-chloro-4-methyl and 3-chloro-4-methyl isomers, which share identical molecular formulas and cannot be differentiated by mass spectrometry alone.

Quote Request

Request a Quote for 1-(2-Chloro-4-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.